![molecular formula C15H14N2O3S3 B2493815 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide CAS No. 2097904-36-2](/img/structure/B2493815.png)
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide
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Overview
Description
Synthesis Analysis
Synthesis of similar sulfonamide compounds often involves complex reactions, including rearrangements and one-pot synthesis techniques. For instance, the rearrangement of threonine and serine-based N-sulfonamides has been explored, yielding chiral pyrrolidin-3-ones through reactions with trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Králová et al., 2019). Another example is the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, illustrating a method for creating heterocyclic sulfonamide structures (Rozentsveig et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structure of sulfonamide compounds are crucial for understanding their reactivity and potential applications. Studies have characterized metal complexes of sulfonamides, revealing their structural features and potential for applications in fluorescence and anticancer activity (Vellaiswamy & Ramaswamy, 2017). Another study detailed the structures of N-(2-(Pyridin-2-yl)ethyl)-derivatives of methane-, benzene-, and toluenesulfonamide, highlighting the importance of N-H...N hydrogen bonding in forming dimers and supramolecular layers (Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds undergo a variety of chemical reactions, leading to diverse structural motifs and functionalities. The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety demonstrate the versatility of sulfonamides in forming compounds with potential antibacterial activity (Azab et al., 2013).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting points, and crystalline structure, are essential for their practical applications. While specific studies on the physical properties of "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide" were not found, research on related compounds provides methodologies for analyzing these properties through techniques like X-ray diffraction and NMR spectroscopy.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential applications of sulfonamide compounds. For example, the N-hydroxy sulfonamides have been explored as new sulfenylating agents, offering insights into the reactivity of sulfonamides in forming thioethers with high regioselectivity (Wang et al., 2017).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c18-15(12-5-8-21-10-12,14-4-2-7-22-14)11-17-23(19,20)13-3-1-6-16-9-13/h1-10,17-18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZUBGCHWGKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide |
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